REACTION_CXSMILES
|
CCCCCCCCC.[N+:10]([O-:15])([N+:12]([O-])=O)=[O:11].[C:16](=[O:19])([O-:18])[O-:17].[K+:20].[K+].[Cl:22][C:23]([Cl:45])([Cl:44])[C:24]([N:26]1[CH2:33][CH:32]([N:34]=[O:35])[CH2:31][CH:30]([C:36](=[O:41])[C:37]([Cl:40])([Cl:39])[Cl:38])[NH:29]N(N=O)[NH:27]1)=[O:25].[N+]([O-])(O)=[O:47]>>[C:16](=[O:17])([O-:19])[O-:18].[K+:20].[K+:20].[Cl:22][C:23]([Cl:45])([Cl:44])[C:24]([N:26]1[CH2:33][CH:32]([N+:34]([O-:47])=[O:35])[CH2:31][CH:30]([C:36](=[O:41])[C:37]([Cl:40])([Cl:39])[Cl:38])[NH:29][N:12]([N+:10]([O-:15])=[O:11])[NH:27]1)=[O:25] |f:2.3.4,7.8.9|
|
Name
|
1,5-di(trichloroacetyl)
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)N1NN(NC(CC(C1)N=O)C(C(Cl)(Cl)Cl)=O)N=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a solid precipitate which when
|
Type
|
CUSTOM
|
Details
|
recrystallized from nitromethane melted at 234°-235°
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
by quenching in 250 ml
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)N1NN(NC(CC(C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)=O)[N+](=O)[O-])(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |